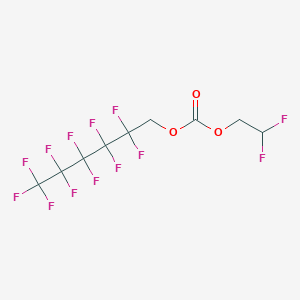

2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate

CAS No.:

Cat. No.: VC16215939

Molecular Formula: C9H5F13O3

Molecular Weight: 408.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F13O3 |

|---|---|

| Molecular Weight | 408.11 g/mol |

| IUPAC Name | 2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |

| Standard InChI | InChI=1S/C9H5F13O3/c10-3(11)1-24-4(23)25-2-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 |

| Standard InChI Key | MLZPLJFYSRLRLA-UHFFFAOYSA-N |

| Canonical SMILES | C(C(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C9H5F13O3, with a molecular weight of 408.11 g/mol . Its IUPAC name, 2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate, reflects the full substitution pattern of fluorine atoms across the hexyl chain and the difluoroethyl group. Key structural features include:

-

A perfluorohexyl chain (C6F13) providing rigidity and chemical resistance.

-

A carbonate ester linkage (-OCOO-) enabling reactivity in polymerization or functionalization.

-

Two fluorine atoms on the ethyl group, enhancing electronegativity and stability.

Table 1: Structural and Physicochemical Properties

Stereochemical Considerations

The compound’s stereochemistry is defined by the trans configuration of the carbonate group relative to the perfluorohexyl chain, a common arrangement in fluorinated esters to minimize steric hindrance . Computational models suggest that this configuration optimizes molecular packing in solid-state applications, contributing to its thermal stability .

Synthesis and Manufacturing Processes

Catalytic Systems

The patent CN102766130A highlights the use of tetra(diethylin) bromo-phosphonium as a catalyst for analogous fluorination reactions, achieving yields exceeding 85% under mild conditions (40–100°C) . This catalyst enhances reaction selectivity by stabilizing intermediate fluorinated species, a principle likely applicable to the synthesis of 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate.

Table 2: Optimized Reaction Conditions from Analogous Syntheses

| Parameter | Value | Source |

|---|---|---|

| Temperature | 70–90°C | |

| Catalyst Loading | 0.01–0.05 wt% | |

| Reaction Time | 2–4 hours | |

| Solvent | Acetonitrile, gamma-butyrolactone |

Physicochemical Properties

Thermal Stability

Fluorinated carbonates exhibit decomposition temperatures exceeding 200°C, attributed to strong C-F bonds (bond energy: 485 kJ/mol). While specific thermogravimetric data for this compound is unavailable, its perfluorohexyl chain likely elevates its thermal stability compared to non-fluorinated analogs.

Solubility and Reactivity

The compound is expected to be insoluble in polar solvents (e.g., water, ethanol) but soluble in fluorinated solvents like perfluorohexane. Its carbonate group may undergo hydrolysis under strongly acidic or basic conditions, yielding perfluorohexanol and difluoroethyl carbonic acid .

Applications in Industry and Research

Surfactants and Coatings

The compound’s fluorinated tail makes it a candidate for fluorosurfactants, which reduce surface tension in firefighting foams and anti-reflective coatings. Its low critical micelle concentration (CMC) could enhance efficiency in emulsification processes.

Lithium-Ion Battery Electrolytes

Fluorinated carbonates are explored as electrolyte additives to improve lithium-ion battery performance. By forming stable solid-electrolyte interphases (SEI), they may mitigate dendritic growth and extend cycle life .

Recent Advancements and Future Directions

Recent patents focus on optimizing catalytic systems for fluorinated carbonate synthesis, emphasizing green chemistry principles . Future research may explore:

-

Biodegradable fluorinated carbonates with shorter perfluoroalkyl chains.

-

Polymer composites incorporating this compound for aerospace applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume